2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound that features a pyrrolidine ring attached to a chlorinated methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of 6-chloro-5-methylpyridine with pyrrolidine under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-phenylpyridine-3-carboxaldehyde: Similar structure but with a phenyl group instead of a pyrrolidine ring.
(2-Chloro-5-methylpyridin-3-yl)methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness
2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its combination of a pyrrolidine ring and a chlorinated methylpyridine moiety. This structural arrangement provides distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C11H13ClN2O |
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Molecular Weight |
224.68 g/mol |
IUPAC Name |
2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H13ClN2O/c1-8-5-9(6-13-11(8)12)10-3-2-4-14(10)7-15/h5-7,10H,2-4H2,1H3 |
InChI Key |
JYSZQAUGGFSESR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C2CCCN2C=O |
Origin of Product |
United States |
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